1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound with a unique structure that combines multiple functional groups, including piperazine, piperidine, and triazolopyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine typically involves multi-step organic reactions These steps include the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and coupling reactions
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized catalysts, solvents, and temperature control to facilitate the reactions. Industrial production also focuses on cost-effective and environmentally friendly processes, often employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
Major products from these reactions can vary depending on the specific pathways taken. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the existing structure.
Scientific Research Applications
This compound holds significant promise in scientific research due to its diverse functional groups and unique structure. In chemistry, it serves as a building block for designing new molecules with potential applications in pharmaceuticals and agrochemicals. In biology, its structure allows for interactions with various biomolecules, making it useful for studying biochemical pathways and drug design. In medicine, this compound is explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors. Industrial applications may include its use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to modulation of biochemical pathways, influencing cellular processes. The specific pathways involved depend on the functional groups present in the compound and their ability to bind to target molecules.
Comparison with Similar Compounds
Similar compounds include other piperazine and triazolopyridazine derivatives, each with unique properties and applications. What sets 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine apart is its combined structure, which offers a unique balance of functional groups. This makes it particularly versatile in research and potential therapeutic applications. Similar compounds might include 1-ethyl-4-{4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine or 1-ethyl-4-{4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidine, each exhibiting distinct chemical behaviors and research potentials.
Properties
IUPAC Name |
6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O/c1-3-25-13-15-26(16-14-25)10-4-5-17-29-19-8-11-27(12-9-19)21-7-6-20-23-22-18(2)28(20)24-21/h6-7,19H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKILDMYHNCIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.